(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a brominated aromatic ring, a methoxy group, a prop-2-en-1-yloxy group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-5-methoxy-4-hydroxybenzaldehyde, cyclohexylamine, and methyl isothiocyanate. The key steps include:
Formation of the imidazolidinone core: This is achieved by reacting cyclohexylamine with methyl isothiocyanate under controlled conditions.
Aldol condensation: The imidazolidinone intermediate is then subjected to aldol condensation with 3-bromo-5-methoxy-4-hydroxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may lead to the formation of a secondary amine.
Scientific Research Applications
(5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-THIOIMIDAZOLIDIN-4-ONE
- **(5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-OXYIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific structural features, such as the presence of the brominated aromatic ring and the sulfanylideneimidazolidinone core. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H25BrN2O3S |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H25BrN2O3S/c1-4-10-27-19-16(22)11-14(13-18(19)26-3)12-17-20(25)24(21(28)23(17)2)15-8-6-5-7-9-15/h4,11-13,15H,1,5-10H2,2-3H3/b17-12- |
InChI Key |
HZXDBIAPOPUPMV-ATVHPVEESA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C(=C2)Br)OCC=C)OC)/C(=O)N(C1=S)C3CCCCC3 |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C2)Br)OCC=C)OC)C(=O)N(C1=S)C3CCCCC3 |
Origin of Product |
United States |
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